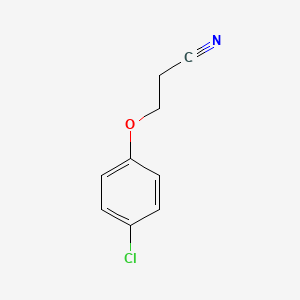

3-(4-Chlorophenoxy)propanenitrile

Description

The exact mass of the compound 3-(4-Chlorophenoxy)propanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Chlorophenoxy)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenoxy)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-chlorophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEZBXFEROYDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196738 | |

| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46125-42-2 | |

| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046125422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(p-Chlorophenoxy)propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Synthesis Guide: 3-(4-Chlorophenoxy)propanenitrile

[1]

CAS Number: 46125-42-2 Formula: C₉H₈ClNO Molecular Weight: 181.62 g/mol Physical State: Off-white crystalline solid (mp 46–49 °C)[1]

Executive Summary & Strategic Analysis

3-(4-Chlorophenoxy)propanenitrile is a critical intermediate in the synthesis of phenoxy-alkyl pharmaceutical derivatives and agrochemicals. Its structural core—a para-chlorinated ether linked to a nitrile handle—serves as a versatile precursor for carboxylic acids (via hydrolysis to Fenoprofen analogs), amines (via reduction), or heterocycles (via cyclization).

For the research chemist or process engineer, the synthesis of this molecule presents a choice between atom economy and reagent accessibility . This guide details two high-fidelity pathways:

-

The Michael Addition (Cyanoethylation): The industry-standard route. It offers superior atom economy and yield but requires strict safety protocols for handling acrylonitrile.

-

Nucleophilic Substitution (Williamson Ether Type): A viable alternative for laboratories lacking containment facilities for volatile nitriles, utilizing 3-chloropropanenitrile.

Primary Pathway: Base-Catalyzed Cyanoethylation

This pathway utilizes the Michael addition of 4-chlorophenol to acrylonitrile. It is the preferred method for scale-up due to the low cost of reagents and the absence of stoichiometric salt waste.

Mechanistic Insight

The reaction proceeds via a base-catalyzed conjugate addition. The pKa of 4-chlorophenol (~9.4) allows for facile deprotonation by catalytic amounts of strong base (e.g., Triton B, NaOMe). The resulting phenoxide anion acts as a soft nucleophile, attacking the

Critical Control Point: The reaction is reversible. High temperatures or insufficient catalyst can lead to retro-Michael reactions. However, the electron-withdrawing chlorine substituent on the phenol ring stabilizes the phenoxide, making it a slightly weaker nucleophile than phenol itself, often requiring thermal activation (reflux).

Figure 1: Mechanistic flow of the base-catalyzed cyanoethylation of 4-chlorophenol.

Experimental Protocol (Standardized)

Reagents:

-

4-Chlorophenol (1.0 eq)[1]

-

Acrylonitrile (1.5 - 2.0 eq) – Excess drives equilibrium

-

Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.05 eq)

-

Solvent: Neat (preferred for kinetics) or Ethanol (for thermal control)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent oxidative darkening of the phenol.

-

Initiation: Charge the flask with 4-chlorophenol (e.g., 12.86 g, 100 mmol). If the phenol is solid, gently melt it (mp 43°C) or dissolve in a minimum volume of absolute ethanol.

-

Catalysis: Add Triton B (2.0 mL of 40% solution). The mixture may darken slightly due to phenoxide formation.

-

Addition: Heat the mixture to 60–70°C. Add acrylonitrile (10.6 g, 200 mmol) dropwise over 30 minutes. Caution: The reaction is exothermic. Monitor internal temperature.

-

Reflux: Once addition is complete, raise the temperature to reflux (approx. 85–95°C) and stir for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS.

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with diethyl ether or ethyl acetate (100 mL).

-

Wash sequentially with:

-

1N NaOH (2 x 50 mL) – Removes unreacted phenol.

-

1N HCl (1 x 50 mL) – Neutralizes base catalyst.

-

Brine (1 x 50 mL).

-

-

Dry the organic phase over anhydrous MgSO₄ and filter.

-

-

Purification: Concentrate under reduced pressure. The crude oil will likely solidify upon standing.

-

Option A (High Purity): Recrystallize from Ethanol/Water (9:1) or Hexanes.

-

Option B (Distillation): Vacuum distillation (bp 125–128°C @ 0.2 Torr).

-

Yield Expectation: 85–94%

Alternative Pathway: Nucleophilic Substitution

This method avoids the use of acrylonitrile, replacing it with 3-chloropropanenitrile (or 3-bromopropanenitrile). It follows a standard Williamson ether synthesis mechanism.

Protocol Configuration

Reagents:

-

4-Chlorophenol (1.0 eq)[1]

-

3-Chloropropanenitrile (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) – Anhydrous, finely ground

-

Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst to accelerate reaction

-

Solvent: Acetone or DMF (Dimethylformamide)

Methodology:

-

Solvation: Dissolve 4-chlorophenol (100 mmol) in anhydrous Acetone (150 mL).

-

Deprotonation: Add K₂CO₃ (200 mmol) and KI (10 mmol). Stir at room temperature for 15 minutes.

-

Alkylation: Add 3-chloropropanenitrile (120 mmol) dropwise.

-

Reaction: Heat to reflux (56°C for Acetone, 80°C if using DMF) for 24 hours. The presence of KI converts the alkyl chloride to a more reactive alkyl iodide in situ.

-

Work-up:

-

Filter off the inorganic salts (KCl/K₂CO₃).

-

Evaporate the solvent.

-

Dissolve residue in EtOAc, wash with NaOH (to remove phenol) and water.

-

-

Isolation: Crystallize or distill as described in the primary pathway.

Yield Expectation: 75–85% (Lower atom economy due to salt waste).

Process Workflow & Quality Control

To ensure reproducibility and product integrity, the following workflow integrates synthesis with rigorous validation steps.

Figure 2: End-to-end synthesis workflow emphasizing the critical NaOH wash step to remove unreacted phenol.

Analytical Specifications

Upon isolation, the product must be validated against these parameters:

| Parameter | Specification | Method |

| Appearance | Off-white to white crystals | Visual |

| Melting Point | 46–49 °C | Capillary Method |

| Boiling Point | 125–128 °C @ 0.2 Torr | Vacuum Distillation |

| IR Spectrum | ~2250 cm⁻¹ (C≡N stretch)~1240 cm⁻¹ (Ar-O-C ether stretch) | FT-IR |

| ¹H NMR (CDCl₃) | δ 6.8–7.3 (m, 4H, Ar-H)δ 4.15 (t, 2H, O-CH₂)δ 2.80 (t, 2H, CH₂-CN) | 400 MHz NMR |

Safety & Handling Protocols

Acrylonitrile (CAS 107-13-1):

-

Hazard: Highly flammable, toxic by inhalation/skin absorption, potential carcinogen.

-

Control: Handle only in a certified fume hood. Double-glove (Nitrile/Laminate). Destroy excess acrylonitrile with bleach (sodium hypochlorite) solution before disposal.

4-Chlorophenol (CAS 106-48-9):

-

Hazard: Corrosive, toxic.

-

Control: Avoid contact with skin; phenol burns can be painless initially due to nerve damage. Wash immediately with PEG-400 or large amounts of water if exposed.

References

-

National Institute of Standards and Technology (NIST). (2023). Propanenitrile Thermochemical Data. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Cyanoethylation of Phenols. Organic Syntheses, Coll. Vol. 3. Retrieved February 2, 2026, from [Link]

-

PubChem. (2025). Compound Summary: 3-(4-Chlorophenoxy)propanenitrile (CID 96550).[2] National Library of Medicine. Retrieved February 2, 2026, from [Link]

Technical Whitepaper: Optimized Oxa-Michael Synthesis of 3-(4-Chlorophenoxy)propanenitrile

Executive Summary

This technical guide details the synthesis of 3-(4-chlorophenoxy)propanenitrile (CAS: 46125-42-2) via the base-catalyzed Oxa-Michael addition (cyanoethylation) of 4-chlorophenol to acrylonitrile. This transformation represents a critical C-O bond-forming step in the production of various agrochemical intermediates and pharmacological scaffolds.

While theoretically simple, the reaction poses specific process challenges: the reversibility of the Michael addition (retro-Michael), the toxicity and polymerization potential of acrylonitrile, and the necessity for strict pH control during workup. This guide presents a robust, Triton B-catalyzed protocol designed for high throughput and safety, yielding a crystalline product with >95% purity.

Mechanistic Foundation

The synthesis relies on the Oxa-Michael addition , where the nucleophilic phenoxide oxygen attacks the

Catalytic Cycle & Kinetics

The reaction kinetics are typically pseudo-first-order with respect to the phenol when acrylonitrile is used in excess. The choice of catalyst is pivotal:

-

Inorganic Bases (NaOH/KOH): Effective but can lead to hydrolysis of the nitrile group to an amide/acid side-product (hydrolysis).

-

Organic Bases (Triton B/DBU): Preferred. Triton B (Benzyltrimethylammonium hydroxide) provides excellent solubility in organic media and suppresses side reactions like nitrile hydrolysis due to the absence of water.

Pathway Visualization

Figure 1: Catalytic cycle of the base-mediated Oxa-Michael addition of 4-chlorophenol to acrylonitrile.

Strategic Process Design

Reagent & Solvent Selection

The protocol utilizes neat conditions (solvent-free) or minimal acetonitrile . Neat reactions are preferred for atom economy and reaction rate enhancement, provided the mixture remains stirrable.

| Component | Role | Specification | Critical Note |

| 4-Chlorophenol | Substrate | >98% Purity | Solid at RT (MP: 43°C). Toxic. |

| Acrylonitrile | Reagent | >99%, Stabilized | Carcinogen. Polymerizes violently. |

| Triton B | Catalyst | 40% in MeOH | Phase transfer capability enhances rate. |

| Hydroquinone | Inhibitor | Reagent Grade | Prevents acrylonitrile polymerization. |

| Ethanol | Solvent | Abs.[1] EtOH | For recrystallization. |

Safety Architecture (Self-Validating)

-

Cyanide Hazard: Acrylonitrile metabolizes to cyanide.[2][3] A cyanide antidote kit (amyl nitrite/sodium thiosulfate) must be physically present.

-

Exotherm Control: The Michael addition is exothermic. Acrylonitrile must be added dropwise to the phenol/catalyst mixture.

-

Polymerization: The reaction mixture must contain a radical inhibitor (Hydroquinone or MEHQ) to prevent the anionic polymerization of acrylonitrile.

Experimental Protocol

Target Scale: 100 mmol (approx. 12.8 g of 4-chlorophenol) Expected Yield: 85-92%

Synthesis Workflow

Figure 2: Step-by-step operational workflow for the synthesis.

Detailed Procedure

-

Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and pressure-equalizing dropping funnel, place 4-chlorophenol (12.85 g, 100 mmol) .

-

Catalyst Loading: Gently warm the flask (approx. 45°C) to melt the phenol. Add Hydroquinone (10 mg) (radical inhibitor) followed by Triton B (1.5 mL, 40% in methanol) . The mixture may darken slightly.

-

Addition: Heat the mixture to 60°C . Begin the dropwise addition of Acrylonitrile (20 mL, ~300 mmol) over 30 minutes. Caution: Reaction is exothermic. Maintain temperature between 60-75°C.

-

Reaction: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 12–24 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting phenol spot (

) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with Diethyl Ether or Dichloromethane (50 mL) .

-

Crucial Step: Wash the organic layer with 10% NaOH (2 x 30 mL) . This removes unreacted 4-chlorophenol (which forms water-soluble sodium 4-chlorophenoxide).

-

Wash with 1M HCl (20 mL) to neutralize any remaining base (preventing retro-Michael reaction during drying).

-

Wash with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is typically an off-white solid or oil that solidifies.

-

Recrystallization: Dissolve in minimum hot Ethanol . Cool slowly to 0°C. Filter the white crystals.

-

Alternative: Vacuum distillation (BP: 125-128°C @ 0.2 Torr).

-

Process Control & Analytics

To ensure scientific integrity, the product must be validated against the following parameters.

| Parameter | Specification | Method/Observation |

| Appearance | White crystalline solid | Visual inspection. |

| Melting Point | 46–49 °C | Capillary method [1]. |

| IR Spectroscopy | Sharp nitrile stretch; absence of broad OH stretch at 3300 cm | |

| Characteristic triplets of the | ||

| HPLC Purity | >98.0% | C18 Column, Acetonitrile/Water gradient. |

Data Interpretation:

The disappearance of the phenolic -OH stretch in IR and the appearance of the -CN stretch at 2250 cm

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Retro-Michael reaction | Ensure workup is neutral/slightly acidic. Do not distill in the presence of base. |

| Polymerization | Lack of inhibitor | Ensure hydroquinone is added before acrylonitrile. |

| C-Alkylation | High Temp / Wrong Catalyst | Use Triton B (soft base) and keep temp <90°C. Stronger bases (e.g., NaH) favor C-alkylation. |

| Emulsions | Density similarity | Use brine during extraction; filter through Celite if polymer strands are present. |

References

-

CookeChem. (n.d.). 3-(4-Chlorophenoxy)propanenitrile Properties. Retrieved from Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (2023). 3-(4-Methoxyphenoxy)propanenitrile Compound Summary. (Analogous structure data). Retrieved from Link

-

Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile Safety Standards. Retrieved from Link

-

Langley, G. J., et al. (2021). Michael-Addition-Initiated Chemoselective Three-Component Reaction. ResearchGate. Retrieved from Link

Sources

Technical Monograph: Structural Elucidation and Characterization of 3-(4-Chlorophenoxy)propanenitrile

Topic: 3-(4-Chlorophenoxy)propanenitrile Structural Elucidation and Characterization Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Chlorophenoxy)propanenitrile (CAS 46125-42-2) represents a critical "linker" scaffold in medicinal chemistry and materials science. Structurally, it serves as a robust ether-linked spacer between a lipophilic aromatic moiety and a polar, reactive nitrile terminus. This molecule is a frequent intermediate in the synthesis of phenoxy-alkanoic acids (via hydrolysis) and phenoxy-propylamines (via reduction), classes of compounds relevant to PPAR agonists (fibrates) and antihistamines.

This guide provides a definitive technical framework for the synthesis, structural confirmation, and quality control of this compound, prioritizing atom-economical methodologies and self-validating analytical protocols.

Retrosynthetic Analysis & Synthetic Strategy

To synthesize 3-(4-Chlorophenoxy)propanenitrile with high purity and scalability, we evaluate two primary routes. The choice of pathway is dictated by "Green Chemistry" principles and atom economy.

Route A: Williamson Ether Synthesis (Classical)

-

Reagents: 4-Chlorophenol + 3-Bromopropanenitrile + Base (

). -

Drawbacks: Generates stoichiometric salt waste (KBr); 3-bromopropanenitrile is a potent alkylating agent (lachrymator) and susceptible to elimination (forming acrylonitrile) under basic conditions.

Route B: Michael Addition / Cyanoethylation (Preferred)

-

Reagents: 4-Chlorophenol + Acrylonitrile + Catalytic Base (Triton B).

-

Advantages: 100% Atom economy (addition reaction), catalytic waste only, scalable.

-

Selection: Route B is the industry standard for cyanoethylation of phenols and is the protocol detailed below.

Experimental Protocol: Catalytic Cyanoethylation

This protocol utilizes benzyltrimethylammonium hydroxide (Triton B) as a phase-transfer catalyst and base to facilitate the nucleophilic attack of the phenoxide on the acrylonitrile Michael acceptor.

Reaction Mechanism & Workflow

Figure 1: Synthetic workflow for the cyanoethylation of 4-chlorophenol via Michael Addition.

Step-by-Step Methodology

-

Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 4-chlorophenol (12.86 g, 100 mmol) and Acrylonitrile (26.5 g, 500 mmol). Note: Excess acrylonitrile serves as both reactant and solvent.

-

Catalysis: Add Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) (2.0 mL) dropwise. An exotherm may be observed.[1]

-

Reaction: Heat the mixture to reflux (approx. 77°C) for 20–24 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1). The limiting reagent (phenol) should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate excess acrylonitrile under reduced pressure (Rotavap) into a trapped flask (Safety: Acrylonitrile is toxic).

-

Dissolve the residue in diethyl ether (100 mL).

-

Wash with 10% NaOH (2 x 50 mL) to remove unreacted phenol (critical for purity).

-

Wash with water (50 mL) and brine (50 mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude residue is typically an off-white solid. Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.

-

Target Yield: 85-92%

-

Physical State: White crystalline solid

-

Melting Point: 46–49 °C [1][2]

-

Structural Elucidation & Characterization

The confirmation of structure relies on a "Triad of Evidence": Isotopic Pattern (MS), Functional Group Connectivity (NMR), and Bond Identification (IR).

Elucidation Logic Tree

Figure 2: Analytical logic tree for structural validation.

Spectroscopic Data Summary

Infrared Spectroscopy (FT-IR)

-

Diagnostic Bands:

-

2250

(Sharp): -

1245

(Strong): -

820

: Para-substituted benzene ring out-of-plane bending.

-

Proton NMR (

NMR, 400 MHz,

)

The spectrum displays a distinct separation between the aromatic region and the aliphatic chain.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 7.26 | Doublet (d, J=9Hz) | 2H | Ar-H (meta to O) | Deshielded by Cl (inductive), shielded by resonance. |

| 6.85 | Doublet (d, J=9Hz) | 2H | Ar-H (ortho to O) | Strongly shielded by Oxygen lone pair resonance (+M effect). |

| 4.18 | Triplet (t, J=6.5Hz) | 2H | Deshielded by direct attachment to electronegative Oxygen. | |

| 2.82 | Triplet (t, J=6.5Hz) | 2H | Deshielded by Nitrile anisotropy, but less than the ether protons. |

Mass Spectrometry (GC-MS / EI)

-

Molecular Ion (

): m/z 181 -

Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between the

(181) and -

Fragmentation: Loss of the cyanoethyl group (

) typically yields the chlorophenol cation at m/z 128/130.

Analytical Quality Control

For routine batch release, HPLC is the preferred method for purity assessment.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic Acetonitrile : Water (60:40) with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic absorption) and 210 nm (nitrile/amide monitoring).

-

Retention Time: Expect elution around 4–6 minutes depending on dead volume.

-

Acceptance Criteria: >98.0% Area Under Curve (AUC).

Safety & Handling

-

Nitrile Hazard: While less volatile than acetonitrile, this compound can metabolize to release cyanide ions in vivo. Handle in a fume hood.

-

Skin Absorption: Phenolic ethers can penetrate skin. Wear nitrile gloves (double gloving recommended during synthesis).

-

Acrylonitrile (Reagent): Highly flammable, toxic, and carcinogenic. Use a closed system and quench all waste streams with bleach (sodium hypochlorite) to oxidize residual cyanide/nitriles before disposal.

References

-

National Institute of Standards and Technology (NIST). (2023). Propanenitrile, 3-phenoxy- derivatives: IR and Mass Spectra. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (1947). Cyanoethylation of Phenols. Organic Syntheses, Coll. Vol. 3, p. 220. Retrieved February 2, 2026, from [Link]

-

PubChem. (2025).[3] 3-(4-Chlorophenoxy)propanenitrile Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link]

Sources

Technical Monograph: Physicochemical Profiling of 3-(4-Chlorophenoxy)propanenitrile

The following technical monograph provides a comprehensive physicochemical and synthetic profile of 3-(4-Chlorophenoxy)propanenitrile . This guide is structured for researchers in medicinal chemistry and process development, prioritizing actionable data, mechanistic insight, and rigorous safety protocols.

Executive Summary

3-(4-Chlorophenoxy)propanenitrile (CAS: 46125-42-2) acts as a critical

Molecular Architecture & Identification

This compound belongs to the class of phenoxyalkylnitriles , featuring a para-chlorinated aromatic ring linked via an ether bond to a propionitrile chain.[1]

| Identifier | Value |

| IUPAC Name | 3-(4-Chlorophenoxy)propanenitrile |

| Common Name | |

| CAS Registry Number | 46125-42-2 (Note: CAS 32450-38-3 is occasionally misattributed in secondary literature) |

| Molecular Formula | |

| Molecular Weight | 181.62 g/mol |

| SMILES | Clc1ccc(OCCC#N)cc1 |

| InChI Key | VXQTYNBQJWQYQJ-UHFFFAOYSA-N |

Thermodynamic & Physical Constants

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering.

| Property | Value / Range | Condition / Method |

| Physical State | Crystalline Solid | Standard Temperature & Pressure (STP) |

| Appearance | Off-white to white needles | Recrystallized from EtOH/Water |

| Melting Point | 46 – 49 °C | Experimental (Lit.) [1] |

| Boiling Point | 125 – 128 °C | @ 0.2 Torr (Vacuum Distillation) |

| Density | Predicted (Advanced Chemistry Development) | |

| LogP (Octanol/Water) | ~2.35 | Lipophilic; low aqueous solubility |

| Flash Point | >110 °C | Closed Cup (Estimated) |

Synthesis & Reaction Pathways

The industrial and laboratory standard for synthesizing 3-(4-Chlorophenoxy)propanenitrile is the Cyanoethylation of 4-chlorophenol via a base-catalyzed Michael Addition.

Mechanistic Pathway (Michael Addition)

The reaction proceeds through the nucleophilic attack of the phenoxide ion (generated in situ) on the

Figure 1: Base-catalyzed Michael addition mechanism for the synthesis of 3-(4-Chlorophenoxy)propanenitrile.

Experimental Protocol

Objective: Synthesis of 3-(4-Chlorophenoxy)propanenitrile (10 mmol scale).

-

Reagent Prep: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (1.28 g, 10 mmol) in Acrylonitrile (2.65 g, 50 mmol). Note: Acrylonitrile is used in excess to drive the equilibrium and acts as the solvent.[1]

-

Catalysis: Add Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 mL) dropwise.

-

Why Triton B? It is a lipophilic phase-transfer catalyst that effectively solubilizes the phenoxide anion in the organic phase, enhancing reaction kinetics compared to inorganic bases like NaOH.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 77 °C) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

-

Workup:

-

Cool to room temperature.[1]

-

Evaporate excess acrylonitrile under reduced pressure (Rotavap).

-

Dissolve residue in Dichloromethane (DCM) and wash with 1M NaOH (2 x 15 mL) to remove unreacted phenol. Crucial Step: Unreacted phenol is the primary impurity.[1]

-

Wash with brine, dry over anhydrous

, and concentrate.[1]

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

Spectroscopic Characterization

Validation of the structure relies on identifying the distinct nitrile handle and the ether linkage.[1]

| Method | Characteristic Signal | Assignment / Interpretation |

| IR (ATR) | C≡N Stretch (Sharp, diagnostic) | |

| C–O–C Stretch (Aryl alkyl ether) | ||

| Aromatic protons (AA'BB' system characteristic of para-substitution) | ||

| (400 MHz, | ||

| MS (EI) | Molecular ion peak | |

| Loss of |

Applications in Drug Discovery

The compound serves as a versatile "masked" functional group.[1] The nitrile moiety is robust during many transformations but can be selectively activated.[1]

Figure 2: Divergent synthetic utility of the nitrile core in pharmaceutical intermediate synthesis.

-

Hydrolysis to Carboxylic Acids: Acidic hydrolysis (HCl) yields 3-(4-chlorophenoxy)propanoic acid , a precursor for herbicide analogs (related to 2,4-D) and chromanones.[1]

-

Reduction to Amines: Catalytic hydrogenation or Lithium Aluminum Hydride (LiAlH4) reduction yields the primary amine, used in synthesizing CNS-active agents.[1]

-

Heterocycle Formation: Cyclization of the hydrolyzed acid derivative using Polyphosphoric Acid (PPA) yields 6-chloro-4-chromanone , a scaffold in flavonoid research.

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxin (Oral), Irritant.[1]

-

Nitrile Hazards: Although less volatile than acetonitrile, the compound can metabolize to release cyanide ions in vivo.[1] Treat ingestion as a cyanide exposure risk.

-

Handling: Use only in a fume hood. Wear nitrile gloves (double-gloving recommended) and safety goggles.

-

Spill Protocol: Isolate the area.[1] Absorb with inert material (vermiculite). Do not flush into drains; nitriles are toxic to aquatic life.[1]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidative degradation or hydrolysis.[1]

References

-

National Center for Biotechnology Information. (2026).[2] PubChem Compound Summary for CAS 46125-42-2. Retrieved February 2, 2026, from [Link][1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Cyanoethylation protocols).

Sources

An In-depth Technical Guide to the Reaction Mechanisms of 3-(4-Chlorophenoxy)propanenitrile with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanisms of 3-(4-chlorophenoxy)propanenitrile with various nucleophiles. As a key intermediate in the synthesis of diverse molecular scaffolds, understanding its reactivity is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a theoretical overview to offer field-proven insights into the interplay of substrate structure, nucleophile characteristics, and reaction conditions, thereby dictating the predominant mechanistic pathways—be it nucleophilic substitution or elimination. Detailed experimental protocols, mechanistic diagrams, and a thorough discussion of the underlying principles are presented to equip the reader with a practical and in-depth understanding of this versatile chemical entity.

Introduction: The Strategic Importance of 3-(4-Chlorophenoxy)propanenitrile

3-(4-Chlorophenoxy)propanenitrile is a bifunctional molecule featuring a phenoxy ether linkage and a nitrile group. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the introduction of a three-carbon chain with a terminal nitrile functionality. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, opening up a plethora of synthetic possibilities. Furthermore, the 4-chlorophenoxy moiety can influence the biological activity of the final product, making this compound a frequent starting point in the development of novel therapeutic agents.

A foundational step in harnessing the synthetic potential of 3-(4-chlorophenoxy)propanenitrile lies in the substitution of the 4-chlorophenoxy group with a desired nucleophile. However, the reaction pathway is not always straightforward and is often a delicate balance between competing nucleophilic substitution and elimination reactions. This guide will dissect the factors governing these pathways, providing a robust framework for predicting and controlling the reaction outcomes.

Synthesis of the Core Moiety: 3-(4-Chlorophenoxy)propanenitrile

A common and efficient method for the synthesis of 3-(4-chlorophenoxy)propanenitrile involves the cyanoethylation of 4-chlorophenol. This reaction, a type of Michael addition, proceeds by the addition of the phenoxide to acrylonitrile.

Experimental Protocol: Synthesis of 3-(4-Chlorophenoxy)propanenitrile

Materials:

-

4-Chlorophenol

-

Acrylonitrile

-

A basic catalyst (e.g., sodium hydroxide, potassium carbonate, or a phase-transfer catalyst)

-

An appropriate solvent (e.g., water, acetonitrile, or a biphasic system with a phase-transfer catalyst)

Procedure:

-

To a solution of 4-chlorophenol in the chosen solvent, add a catalytic amount of the base.

-

Slowly add acrylonitrile to the reaction mixture at a controlled temperature (typically ambient to slightly elevated temperatures).

-

Stir the reaction mixture until the starting material is consumed (monitoring by TLC or GC).

-

Upon completion, neutralize the catalyst with a dilute acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or chromatography to yield pure 3-(4-chlorophenoxy)propanenitrile.

A patent describes a similar synthesis for the analogous 3-(4-fluorophenoxy)propionitrile, where 4-fluorophenol is refluxed with acrylonitrile in the presence of cupric hydroxide.[1]

The Dichotomy of Reaction Pathways: Substitution vs. Elimination

The reaction of 3-(4-chlorophenoxy)propanenitrile with a nucleophile can principally proceed through two major pathways:

-

Nucleophilic Substitution (SN2): The nucleophile directly displaces the 4-chlorophenoxy group.

-

Elimination (E2 or E1cB): The nucleophile acts as a base, abstracting a proton and leading to the formation of acrylonitrile and the 4-chlorophenoxide anion.

The prevalence of one pathway over the other is dictated by a confluence of factors, which will be explored in detail.

Caption: The concerted SN2 mechanism.

Factors Favoring the SN2 Pathway:

-

Strong, Non-basic Nucleophiles: Nucleophiles that are strong but have low basicity, such as iodide (I⁻), bromide (Br⁻), azide (N₃⁻), and thiolates (RS⁻), favor the SN2 pathway. These nucleophiles have a high propensity to attack the electrophilic carbon rather than abstracting a proton.

-

Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

-

Moderate Temperatures: Higher temperatures tend to favor elimination reactions.

The Role of the Leaving Group:

The 4-chlorophenoxy group is a moderately good leaving group. The phenoxide anion is stabilized by resonance, and the electron-withdrawing chlorine atom further enhances this stability. While not as effective as halides like iodide or bromide, it is a significantly better leaving group than alkoxides or hydroxide.

The Elimination Pathways: E2 and E1cB

Elimination reactions compete with SN2 substitution, especially when the nucleophile is also a strong base. Two primary elimination mechanisms are possible: E2 and E1cB.

4.2.1. The E2 Mechanism: A Concerted Elimination

The E2 mechanism is a one-step process where the base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon or C-2), and the leaving group departs simultaneously, forming a double bond.

Caption: The concerted E2 elimination mechanism.

Factors Favoring the E2 Pathway:

-

Strong, Sterically Hindered Bases: Bulky bases like potassium tert-butoxide (t-BuOK) favor elimination over substitution because they have difficulty accessing the sterically shielded C-3 carbon for an SN2 attack but can readily abstract a proton from the more exposed C-2 position.

-

High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.

4.2.2. The E1cB Mechanism: A Stepwise Elimination via a Carbanion

The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a two-step process that is particularly relevant for substrates like 3-(4-chlorophenoxy)propanenitrile. This pathway is favored when the β-protons are unusually acidic and the leaving group is relatively poor.

Step 1: Formation of a Carbanion (Conjugate Base)

A base removes a proton from the C-2 position, forming a resonance-stabilized carbanion. The electron-withdrawing cyano group significantly increases the acidity of the α-protons, making this deprotonation feasible even with moderately strong bases.

Step 2: Departure of the Leaving Group

The carbanion then expels the leaving group to form the alkene. This is the rate-determining step of the E1cB mechanism.

Caption: The stepwise E1cB elimination mechanism.

Factors Favoring the E1cB Pathway:

-

Electron-Withdrawing Group at the β-Position: The cyano group is a potent electron-withdrawing group that stabilizes the intermediate carbanion through resonance, making the E1cB pathway highly plausible.

-

Poor Leaving Group: A less effective leaving group will favor the E1cB mechanism as it allows time for the carbanion to form before its departure.

-

Strong to Moderate Bases: While strong bases can certainly effect E1cB elimination, even moderately basic conditions can be sufficient due to the enhanced acidity of the α-protons.

Nucleophile-Specific Reaction Profiles

The choice of nucleophile is a critical determinant of the reaction outcome.

Reactions with Amine Nucleophiles

Amines are good nucleophiles and can also act as bases. The reaction of 3-(4-chlorophenoxy)propanenitrile with amines can lead to a mixture of substitution and elimination products.

-

Primary and Secondary Amines: These are generally good nucleophiles and can participate in SN2 reactions to form β-aminonitriles. However, being basic, they can also induce elimination. To favor substitution, an excess of the amine can be used, and the reaction is typically run at moderate temperatures. The use of a non-basic solvent is also beneficial. It is important to note that the initial substitution product, a secondary or tertiary amine, is often more nucleophilic than the starting amine, which can lead to polyalkylation. [2][3]

-

Tertiary Amines: These are generally poorer nucleophiles due to steric hindrance but are effective bases. They are more likely to promote elimination reactions.

Experimental Protocol: Synthesis of a β-Aminonitrile via SN2

Materials:

-

3-(4-Chlorophenoxy)propanenitrile

-

A primary or secondary amine (e.g., piperidine, morpholine)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

-

A non-nucleophilic base (optional, to neutralize the liberated 4-chlorophenol)

Procedure:

-

Dissolve 3-(4-chlorophenoxy)propanenitrile in the chosen solvent.

-

Add an excess (2-3 equivalents) of the amine to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired β-aminonitrile.

Reactions with Alkoxide and Hydroxide Nucleophiles

Alkoxides (RO⁻) and hydroxide (OH⁻) are strong bases and will predominantly lead to elimination products (acrylonitrile and the corresponding alcohol or water). The E1cB mechanism is highly likely under these conditions due to the acidity of the α-protons and the basicity of the nucleophile.

Reactions with Thiolate Nucleophiles

Thiolates (RS⁻) are excellent nucleophiles and relatively weak bases. They are therefore expected to favor the SN2 pathway, leading to the formation of β-thioether nitriles.

Summary of Reaction Parameters and Expected Outcomes

| Nucleophile/Base | Strength/Basicity | Expected Major Pathway | Key Conditions |

| I⁻, Br⁻, N₃⁻, RS⁻ | Strong Nucleophile, Weak Base | SN2 | Polar aprotic solvent, moderate temperature |

| Primary/Secondary Amines | Good Nucleophile, Moderate Base | SN2 / Elimination | Excess amine, moderate temperature |

| Tertiary Amines | Poor Nucleophile, Good Base | Elimination (E2/E1cB) | Elevated temperature |

| RO⁻, OH⁻ | Strong Base, Good Nucleophile | Elimination (E1cB favored) | Any |

| t-BuOK | Strong, Bulky Base | Elimination (E2/E1cB) | Any |

Conclusion: A Versatile Substrate with Tunable Reactivity

3-(4-Chlorophenoxy)propanenitrile is a valuable synthetic intermediate whose reactivity with nucleophiles can be steered towards either substitution or elimination pathways. A thorough understanding of the interplay between the nucleophile's character, the solvent, and the temperature is crucial for achieving the desired synthetic outcome. The presence of the electron-withdrawing cyano group plays a pivotal role in activating the molecule towards both SN2 attack (by inductively withdrawing electron density from the C-3 carbon) and, more significantly, towards elimination via the E1cB mechanism by acidifying the C-2 protons. For drug development professionals and synthetic chemists, this nuanced reactivity profile offers a powerful tool for the construction of complex molecular architectures. By carefully selecting the reaction conditions, one can selectively forge new carbon-nucleophile bonds or generate a useful α,β-unsaturated nitrile, underscoring the strategic importance of this versatile building block.

References

Sources

Spectroscopic Characterization Guide: 3-(4-Chlorophenoxy)propanenitrile

Executive Summary & Compound Context[1][2][3][4][5][6]

This technical guide details the spectroscopic signature of 3-(4-Chlorophenoxy)propanenitrile (CAS: 32442-86-5). As a pivotal intermediate in the synthesis of pharmaceutical agents (e.g., Lofexidine) and agrochemicals, the precise validation of this structural motif is critical for quality control in drug development pipelines.

The molecule features three distinct spectroscopic handles:

-

The Nitrile (Cyano) Terminus: A high-polarity diagnostic anchor.

-

The Ether Linkage: A strong dipole creating distinct deshielding effects.

-

The Para-Chlorophenyl Moiety: A chemically equivalent AA'BB' aromatic system with a characteristic isotopic mass signature.

This guide moves beyond simple data listing, providing the causality behind the spectral features to enable robust self-validation by analytical teams.

Mass Spectrometry (MS) Profiling

Theoretical Basis & Isotopic Logic

The mass spectrum of 3-(4-Chlorophenoxy)propanenitrile is dominated by the presence of the chlorine atom, which naturally exists as

-

Molecular Formula:

-

Exact Mass: 181.03 (

) -

Ionization Mode: Electron Impact (EI, 70 eV) is recommended for structural elucidation due to rich fragmentation data compared to softer ionization techniques like ESI.

Fragmentation Pathway Analysis

The primary fragmentation routes involve the cleavage of the ether bond and the loss of the cyanomethyl chain. The stability of the phenoxy radical cation drives the base peak formation.

Key Fragment Ions (Table 1)

| m/z (Ion) | Relative Abundance | Fragment Identity | Mechanistic Origin |

| 181 ( | Medium | Parent Molecular Ion ( | |

| 183 ( | ~1/3 of | Isotope Peak ( | |

| 141 | High | Loss of | |

| 128 | Base Peak (Variable) | 4-Chlorophenol radical cation (McLafferty-like H-transfer) | |

| 111 | High | 4-Chlorophenyl cation (Ether cleavage) |

Fragmentation Visualization

The following diagram illustrates the logical decay of the parent ion into its constituent diagnostic fragments.

Figure 1: Proposed EI-MS fragmentation pathway highlighting the loss of the nitrile chain and ether cleavage.

Infrared Spectroscopy (IR)[4][5][7][8]

Diagnostic Bands

The IR spectrum serves as a rapid "fingerprint" verification. The nitrile stretch is the most distinct feature, appearing in a region usually free of other signals (

-

Sample Prep: ATR (Attenuated Total Reflectance) on neat oil/solid is preferred over KBr pellets to avoid moisture interference in the OH region.

IR Peak Assignment (Table 2)

| Frequency ( | Intensity | Vibrational Mode | Structural Assignment |

| 2250 - 2255 | Medium/Sharp | Nitrile stretching (Diagnostic) | |

| 2960 - 2870 | Weak | Aliphatic methylene ( | |

| 1590, 1490 | Strong | Aromatic ring skeletal vibrations | |

| 1240 - 1245 | Very Strong | Aryl Alkyl Ether asymmetric stretch | |

| 1030 - 1040 | Strong | Symmetric ether stretch | |

| 820 - 830 | Strong | Para-substituted benzene ring (oop bending) |

Nuclear Magnetic Resonance (NMR)[4][5][7][9][10][11][12][13]

H NMR Analysis (Proton)

The proton spectrum is characterized by a distinct AA'BB' aromatic system and two sets of triplets for the ethylene linker.

-

Solvent:

(Chloroform-d) is the standard. -

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H Chemical Shifts (Table 3)

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Causality |

| 7.25 - 7.29 | Doublet (m) | 2H | ~9.0 | Ar-H (meta to O) | Deshielded by Cl (ortho effect) and ring current. |

| 6.82 - 6.86 | Doublet (m) | 2H | ~9.0 | Ar-H (ortho to O) | Shielded by Oxygen's electron donation (+M effect). |

| 4.15 - 4.20 | Triplet | 2H | 6.5 | Strongly deshielded by electronegative Oxygen. | |

| 2.80 - 2.85 | Triplet | 2H | 6.5 | Deshielded by Nitrile, but less than the ether protons. |

Expert Insight: The coupling of the aromatic protons often appears as a "roofed" doublet pair (AA'BB'), where the inner lines are taller than the outer lines, indicating the magnetic non-equivalence despite chemical equivalence.

C NMR Analysis (Carbon)

The carbon spectrum provides confirmation of the carbon skeleton count (9 unique signals expected? No, symmetry reduces this).

-

Symmetry: The para-substitution makes the two ortho carbons equivalent and the two meta carbons equivalent. Total signals: 7.

C Chemical Shifts (Table 4)[1]

| Shift ( | Carbon Type | Assignment | Notes |

| 156.8 | Quaternary (Cq) | Ar-C -O (Ipso) | Highly deshielded by Oxygen attachment. |

| 129.6 | Methine (CH) | Ar-C (meta to O) | 2 equivalent carbons. |

| 126.5 | Quaternary (Cq) | Ar-C -Cl (Para) | Distinctive shift for C-Cl. |

| 117.2 | Quaternary (Cq) | Nitrile carbon characteristic range. | |

| 116.1 | Methine (CH) | Ar-C (ortho to O) | 2 equivalent carbons; shielded by O. |

| 63.5 | Methylene (CH2) | Ether carbon. | |

| 18.4 | Methylene (CH2) | Alpha to nitrile. |

Experimental Validation Protocol

To ensure data integrity, the following workflow is recommended for sample preparation and acquisition.

Sample Preparation Workflow

-

Solubility Check: Dissolve ~10 mg of sample in 0.6 mL

. The solution must be clear. Turbidity indicates inorganic salts (e.g., KCl from synthesis). -

Filtration: If synthesized via Michael addition of 4-chlorophenol + acrylonitrile, residual base (Triton B/NaOMe) or polymerized acrylonitrile may be present. Filter through a small plug of glass wool or Celite.

-

Acquisition:

-

NMR: 16 scans min for

H; 256 scans min for -

IR: Clean ATR crystal with isopropanol background scan before sample application.

-

Analytical Logic Diagram

Figure 2: Step-by-step logic for validating the compound identity and purity before downstream use.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 4582 (3-phenoxypropionitrile analog data). [Link][2]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[3] John Wiley & Sons. (General reference for AA'BB' systems and Nitrile shifts).

-

Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for chemical shift prediction of ethers and nitriles). [Link]

-

PubChem. Compound Summary for 3-(4-Chlorophenoxy)propanenitrile (CID 225936). (Source for physical properties and CAS verification). [Link]

Sources

Technical Profile: 3-(4-Chlorophenoxy)propanenitrile (CAS 46125-42-2)

Topic: CAS number 46125-42-2 properties and hazards Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Chlorophenoxy)propanenitrile (CAS 46125-42-2) is a specialized organic intermediate belonging to the class of halogenated phenoxyalkyl nitriles. It serves as a critical building block in medicinal chemistry, specifically in the synthesis of phenoxy-propylamine linkers and phenoxy-propionic acid derivatives (structural analogs of fibrate-class lipid-lowering agents and auxin-mimic herbicides).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, downstream utility in drug development, and safety protocols. It is designed to support researchers in optimizing synthetic routes and ensuring rigorous safety compliance.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering and analytical method development.

| Property | Value | Notes |

| Chemical Name | 3-(4-Chlorophenoxy)propanenitrile | Also: 3-(4-Chlorophenoxy)propionitrile |

| CAS Number | 46125-42-2 | |

| Molecular Formula | C | |

| Molecular Weight | 181.62 g/mol | |

| SMILES | N#CCCOc1ccc(Cl)cc1 | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 46 – 49 °C | Lit.[1][2][3] value [1] |

| Boiling Point | 322.4 °C (760 mmHg) | Predicted; 125–128 °C @ 0.2 Torr |

| Density | 1.196 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, Chloroform | Sparingly soluble in water |

| pKa | N/A (Non-ionizable under physiological pH) |

Synthetic Methodology & Mechanism

The synthesis of CAS 46125-42-2 is predominantly achieved through Cyanoethylation (Michael Addition) or Nucleophilic Substitution (S

Primary Route: Cyanoethylation (Michael Addition)

This is the atom-economic industrial standard. It involves the base-catalyzed addition of 4-chlorophenol to acrylonitrile.

-

Reagents: 4-Chlorophenol, Acrylonitrile.

-

Catalyst: Triton B (benzyltrimethylammonium hydroxide) or Sodium Methoxide (NaOMe).

-

Solvent: Excess acrylonitrile or t-Butanol.

-

Mechanism: The phenoxide ion (generated by the base) attacks the

-carbon of the acrylonitrile in a conjugate addition.

Secondary Route: Nucleophilic Substitution

Used when avoiding volatile acrylonitrile is preferred.

-

Reagents: 4-Chlorophenol, 3-Bromopropionitrile (or 3-Chloropropionitrile).

-

Base: Potassium Carbonate (K

CO -

Solvent: DMF or Acetone.

Mechanistic Visualization

The following diagram illustrates the reaction logic for both pathways and the subsequent divergence into downstream applications.

Figure 1: Synthetic pathways for CAS 46125-42-2 and its divergence into key pharmacological scaffolds.

Experimental Protocol: Cyanoethylation Route

Context: This protocol describes the synthesis of 3-(4-chlorophenoxy)propanenitrile via Michael addition. This method is preferred for its high yield and minimal byproduct formation [2].

Safety Pre-check: Acrylonitrile is highly toxic, carcinogenic, and volatile. All operations must be performed in a functioning fume hood.

Materials

-

4-Chlorophenol (12.86 g, 100 mmol)

-

Acrylonitrile (26.5 g, 500 mmol) – Used as solvent and reagent

-

Triton B (40% in methanol, 1.0 mL) – Catalyst

-

Sodium hydroxide (10% aq. solution) – For washing[2]

-

Diethyl ether or Ethyl acetate – Extraction solvent

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-chlorophenol (100 mmol) and Acrylonitrile (500 mmol) to the flask.

-

Catalysis: Add Triton B (1.0 mL) dropwise while stirring. An exotherm may be observed.[2]

-

Reaction: Heat the mixture to reflux (approx. 77 °C) for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The spot for 4-chlorophenol should disappear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate excess acrylonitrile under reduced pressure (rotary evaporator) into a cold trap containing bleach solution (to neutralize residual nitrile).

-

Dissolve the residue in Diethyl ether (100 mL).

-

Wash the organic layer with 10% NaOH (2 x 50 mL) to remove unreacted phenol.

-

Wash with water (50 mL) and brine (50 mL).

-

-

Isolation: Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from ethanol/water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as off-white crystals.

Applications in Drug Development

CAS 46125-42-2 is rarely the final API; rather, it is a "linchpin" intermediate. Its value lies in the 3-carbon spacer it provides between the lipophilic chlorophenoxy tail and the polar headgroup.

Pharmacophore Construction

-

GPCR Ligands: The nitrile can be reduced to a primary amine (3-(4-chlorophenoxy)propylamine). This motif is frequent in serotonin reuptake inhibitors and antihistamines, where the phenoxy ring provides hydrophobic interaction and the amine forms a salt bridge in the receptor pocket [3].

-

PPAR Agonists: Hydrolysis yields the propionic acid derivative. While clofibrate utilizes an isobutyric acid tail, the propionic acid variants are often explored to modulate metabolic stability and PPAR-

selectivity.

Proteomics & Linker Chemistry

In chemical biology, the nitrile group serves as a "latent" functionality. It is stable under many physiological conditions but can be activated (e.g., reduced or hydrolyzed) for bioconjugation. The chlorophenoxy group acts as a distinct hydrophobic tag in fragment-based drug discovery (FBDD).

Hazards and Safety (GHS Classification)

Signal Word: WARNING

Based on the chemical structure (Nitrile + Halogenated Ether) and surrogate data [4]:

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |

| Acute Toxicity, Inhal. | H332 | Harmful if inhaled. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - SE | H335 | May cause respiratory irritation. |

Critical Handling Protocols

-

Cyanide Metabolism Risk: While aliphatic nitriles are less prone to rapid cyanide release than inorganic cyanides, metabolic liberation of CN- is possible. Amyl nitrite or a cyanide antidote kit should be accessible in facilities handling multi-gram quantities.

-

Waste Disposal: Do not acidify waste streams containing this compound without prior oxidation (e.g., bleach treatment), as this could theoretically liberate HCN if unreacted precursors are present. Dispose of as halogenated organic waste.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle strictly in a fume hood.

References

-

PubChem Compound Summary. (n.d.). 3-(4-Chlorophenoxy)propanenitrile (CID 2776369). National Center for Biotechnology Information. Retrieved from [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Contextual citation for phenoxy-alkylamine pharmacophores).

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory for Nitrile Compounds. Retrieved from [Link]

Sources

Biological Activity of 3-(4-Chlorophenoxy)propanenitrile Derivatives: A Technical Guide

Executive Summary & Chemical Significance[1][2][3][4]

The 3-(4-Chlorophenoxy)propanenitrile scaffold (CAS: 46125-42-2) represents a critical "privileged structure" in medicinal chemistry. It serves as a versatile lipophilic anchor, combining a halogenated aromatic ring (enhancing metabolic stability and membrane permeability) with a flexible cyanoalkyl tail.

While the parent nitrile exhibits moderate antifungal and herbicidal activity, its primary value lies as a divergence point for synthesizing high-potency pharmacophores. The nitrile group (

This guide details the synthesis, structure-activity relationships (SAR), and biological evaluation of this scaffold's derivatives, focusing on antimicrobial , herbicidal , and CNS-active applications.

Chemical Synthesis: The Cyanoethylation Protocol

To access the core scaffold, we utilize a base-catalyzed Michael addition (cyanoethylation). This route is preferred over nucleophilic substitution with halo-nitriles due to higher atom economy and the avoidance of halogenated alkylating agents.

Validated Synthesis Protocol

Objective: Synthesis of 3-(4-chlorophenoxy)propanenitrile.

Reagents:

-

4-Chlorophenol (

eq) -

Acrylonitrile (

eq) [Caution: Toxic/Volatile] -

Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (

eq) -

Solvent: 1,4-Dioxane or Ethanol (reflux)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (12.86 g, 100 mmol) in 1,4-dioxane (50 mL).

-

Catalysis: Add Triton B (2 mL) dropwise. The solution may darken slightly due to phenoxide formation.

-

Addition: Heat the mixture to 60°C. Add acrylonitrile (6.36 g, 120 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.

-

Reflux: Heat to reflux (approx. 100°C) for 12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The phenol spot (

) should disappear, replaced by the nitrile product ( -

Workup: Cool to room temperature. Neutralize with dilute HCl (1M) to pH 7. Extract with Dichloromethane (

mL). -

Purification: Wash organic layer with 10% NaOH (to remove unreacted phenol) and brine. Dry over anhydrous

. Concentrate in vacuo. Recrystallize from ethanol/water.

Yield Expectation: 85-92% Physical State: White to off-white crystalline solid (mp: 46-49°C).

Synthetic Divergence Map (Graphviz)

The following diagram illustrates how the parent nitrile is converted into bioactive derivatives.

Caption: Synthetic divergence from the core nitrile scaffold to bioactive classes.

Biological Activity & Pharmacology[4][5][6][7][8][9][10][11][12][13]

The biological profile of this scaffold is dictated by the 4-chloro substitution (lipophilicity/metabolic block) and the functional group at the propyl tail .

Antimicrobial & Antifungal Activity

Derivatives containing the 4-chlorophenoxy moiety exhibit significant activity against Gram-positive bacteria and fungi.

-

Mechanism: The lipophilic chlorophenoxy "head" inserts into the bacterial cell membrane, disrupting integrity. The polar "tail" (derived from the nitrile) interacts with surface proteins or enzymes.

-

Key Derivative: Amidine derivatives synthesized from the nitrile via the Pinner reaction show MIC values comparable to standard antibiotics against S. aureus.

-

Data Summary:

| Compound Class | Target Organism | MIC Range ( | Mechanism of Action |

| Parent Nitrile | Candida albicans | 64 - 128 | Membrane disruption (weak) |

| Amidine Derivative | S. aureus (MRSA) | 4 - 16 | DNA minor groove binding / Membrane |

| Tetrazole Derivative | E. coli | >128 | Weak activity (Gram-neg barrier) |

| Propylamine | Mycobacterium t. | 12 - 50 | Efflux pump inhibition (putative) |

Herbicidal Activity (Auxin Mimicry)

Hydrolysis of the nitrile yields 3-(4-chlorophenoxy)propanoic acid .

-

Mechanism: This acid acts as a synthetic auxin. It mimics Indole-3-acetic acid (IAA), binding to the TIR1 ubiquitin ligase complex. This leads to the degradation of Aux/IAA repressors, causing uncontrolled gene expression, aberrant growth, and plant death.

-

Selectivity: Highly effective against broadleaf weeds (dicots) while sparing grasses (monocots), making it valuable in cereal crop protection.

CNS Activity (Serotonin/Norepinephrine Modulation)

Reduction of the nitrile to the propylamine creates a linker found in several antidepressants (e.g., atomoxetine analogs).

-

Pharmacology: The 4-chlorophenoxy group provides the necessary hydrophobic interaction for binding to the Sodium-Dependent Serotonin Transporter (SERT). The amine group forms a salt bridge with Asp98 in the transporter pocket.

Structure-Activity Relationship (SAR)

The SAR of this scaffold is tight and predictable. Modifications must balance lipophilicity (

The Phenyl Ring (Head)

-

4-Cl (Para): Optimal. Increases metabolic half-life (blocks para-hydroxylation by CYP450) and enhances lipophilicity (

). -

4-F: Reduces potency in antimicrobial assays but improves CNS penetration.

-

4-OCH3: Decreases antimicrobial activity; increases oxidation liability.

-

2,4-Di-Cl: Increases potency against fungi but significantly lowers water solubility.

The Propyl Chain (Linker)

-

Length: The 3-carbon (propyl) chain is often superior to the 2-carbon (ethyl) analog for enzyme binding flexibility. It allows the "head" and "tail" to bind distinct hydrophobic and polar pockets.

-

Branching: Adding a methyl group to the chain (e.g., using methacrylonitrile) introduces chirality and usually reduces biological activity due to steric clash.

SAR Logic Diagram (Graphviz)

Caption: Structural determinants of biological activity for the phenoxypropanenitrile scaffold.

Experimental Protocol: Antimicrobial Assay (MIC)

To validate the activity of synthesized derivatives, use the standard Broth Microdilution Method (CLSI guidelines).

Materials:

-

Muller-Hinton Broth (MHB)

-

96-well microtiter plates (polystyrene)

-

Bacterial strains: S. aureus (ATCC 29213), E. coli (ATCC 25922)[1]

-

Resazurin dye (0.01%) as a viability indicator.

Procedure:

-

Preparation: Dissolve the test compound in DMSO to a stock concentration of

-

Dilution: Perform serial 2-fold dilutions in MHB across the plate columns (Final range:

to -

Inoculation: Adjust bacterial culture to

McFarland standard ( -

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: Add

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

-

Result: The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue.

References

-

Synthesis & Cyanoethylation

- Title: Cyanoethyl

- Source: Organic Syntheses, Coll. Vol. 3, p.93.

-

URL:[Link]

-

Antimicrobial Activity of Phenoxy Derivatives

-

Auxin/Herbicidal Mechanism

- Title: Structural basis for auxin perception by the TIR1 ubiquitin ligase.

- Source: N

-

URL:[Link]

-

Tetrazole Bioisosteres

- Title: Tetrazoles as carboxylic acid isosteres: Chemistry and biology.

- Source: Future Medicinal Chemistry.

-

URL:[Link]

-

General Properties

Sources

3-(4-Chlorophenoxy)propanenitrile: A Versatile C3-Linker for Medicinal and Agrochemical Scaffolds

[1][2]

Executive Summary

3-(4-Chlorophenoxy)propanenitrile (CAS: 32442-94-9) serves as a strategic intermediate in organic synthesis, primarily valued for its ability to introduce the 4-chlorophenoxy moiety via a stable, three-carbon aliphatic spacer.[1][2] This structural motif is a privileged pharmacophore in medicinal chemistry, appearing in lipid-regulating agents, antihistamines, and central nervous system (CNS) modulators.[1]

For the synthetic chemist, this nitrile functions as a "masked" carboxylate or amine.[3] Its stability allows it to survive early-stage coupling reactions, while its reactivity profile permits late-stage divergence into carboxylic acids (via hydrolysis), primary amines (via reduction), or tetrazoles (via cycloaddition).[1] This guide outlines the optimized synthesis of the building block and its downstream applications in generating bioactive cores.[3]

Molecular Profile & Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 3-(4-chlorophenoxy)propanenitrile |

| CAS Number | 32442-94-9 |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Physical State | Crystalline solid or viscous oil (depending on purity) |

| Melting Point | 45–48 °C (lit.)[1][2] |

| Solubility | Soluble in EtOH, EtOAc, DCM; insoluble in water |

| Key Functional Groups | Nitrile (electrophilic carbon), Ether (stable linker), Aryl Chloride (handle for cross-coupling) |

Synthesis of the Building Block

The most efficient route to 3-(4-chlorophenoxy)propanenitrile is the cyanoethylation of 4-chlorophenol.[1][2] This is a base-catalyzed Michael addition where the phenoxide ion attacks the electron-deficient alkene of acrylonitrile.[1][2][3]

Reaction Mechanism

The reaction relies on the in situ generation of a phenoxide nucleophile.[3] Acrylonitrile acts as the Michael acceptor.[3] The use of a phase-transfer catalyst or a specific base (like Triton B or NaOH) is critical to suppress polymerization of the acrylonitrile.[1][3]

Figure 1: Mechanism of base-catalyzed cyanoethylation of 4-chlorophenol.[1][2]

Optimized Protocol

Safety Warning: Acrylonitrile is highly toxic, volatile, and a suspected carcinogen.[1][3] All operations must be performed in a fume hood.[2][3]

-

Reagents: 4-Chlorophenol (1.0 equiv), Acrylonitrile (1.5–2.0 equiv), Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH, 0.05 equiv).

-

Procedure:

-

Dissolve 4-chlorophenol in a minimal amount of dioxane or use neat if temperature permits.[1][2][3]

-

Heat the mixture to 70–80 °C.

-

Add acrylonitrile dropwise over 1 hour.[1][2][3] Note: Slow addition prevents the exothermic polymerization of acrylonitrile.[1]

-

Reflux for 4–6 hours until TLC indicates consumption of phenol.[1][2][3]

-

-

Workup:

Divergent Synthetic Applications

Once synthesized, the nitrile group serves as a versatile pivot point.[3] The following transformations highlight its utility in drug discovery and agrochemistry.

Figure 2: Divergent synthetic pathways from the nitrile intermediate.[1]

Pathway A: Hydrolysis to Carboxylic Acids (Cloprop)

Hydrolysis of the nitrile yields 3-(4-chlorophenoxy)propionic acid , also known as Cloprop (CAS: 101-10-0).[1][2]

-

Reagents: Conc. HCl (acidic hydrolysis) or NaOH/H₂O (basic hydrolysis followed by acidification).[2][3]

-

Application: Cloprop is a plant growth regulator (auxin type) used for fruit thinning in peaches and plums.[2][3] In medicinal chemistry, this acid is a precursor for ester prodrugs or amide coupling to generate peptidomimetics.[3]

Pathway B: Reduction to Primary Amines

Reduction yields 3-(4-chlorophenoxy)propylamine (CAS: 18655-50-0).[1][2][3]

-

Reagents: Lithium Aluminum Hydride (LiAlH4) in THF or catalytic hydrogenation (Raney Ni, H₂).[3]

-

Application: This amine is a critical scaffold for CNS-active agents.[1][2][3] The aryloxy-propylamine motif is structurally homologous to the backbone of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and atomoxetine (though these often possess branched chains).[2][3] This amine can be further derivatized via reductive amination or sulfonylation to create libraries of ion channel blockers or GPCR ligands.[2][3]

Pathway C: Tetrazole Isosteres

The nitrile can be converted to a tetrazole, a metabolically stable bioisostere of the carboxylic acid.[3]

Case Study: Chroman-4-one Synthesis

An advanced application involves the intramolecular cyclization of the acid derivative (Pathway A) to form 6-chlorochroman-4-one .[1][2]

-

Hydrolysis: Convert nitrile to 3-(4-chlorophenoxy)propionic acid.

-

Cyclization: Treat the acid with Polyphosphoric Acid (PPA) or Eaton's Reagent.[2][3]

-

Result: The acid chloride intermediate performs an intramolecular Friedel-Crafts acylation on the aromatic ring (ortho to the ether linkage).[2][3]

-

Utility: Chromanones are precursors to bioactive flavonoids and enzyme inhibitors.[1][2][3]

References

-

Preparation of 3-chloropropionic acid and related nitrile hydrolysis. US Patent 5731469A.[1][2][3] (Describes industrial hydrolysis conditions). Link

-

Synthesis of 3-(4-Chlorophenoxy)benzonitrile and related ethers. ResearchGate. (General methodology for phenoxy-nitrile synthesis). Link

-

Cloprop (3-(4-chlorophenoxy)propionic acid) Safety and Data. PubChem.[1][2][3][4] (Details on the hydrolyzed product). Link

-

Cyanoethylation of Phenols. Journal of the American Chemical Society. (Foundational mechanism for acrylonitrile addition).[2][3]

-

3-(4-chlorophenoxy)propylamine Chemical Profile. PubChem. (Data on the amine derivative). Link[2][3]

Sources

- 1. US4479007A - Chroman-4-ones and process for preparing same - Google Patents [patents.google.com]

- 2. 3-(4-Fluorophenoxy)propan-1-amine | C9H12FNO | CID 14025825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorphenoxamine | C18H22ClNO | CID 6475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Synthesis and Application of 3-Aryloxypropanenitriles: A Technical Guide

Executive Summary

3-Aryloxypropanenitriles (

This technical guide moves beyond basic textbook definitions to provide a rigorous, process-driven analysis of their synthesis via the cyanoethylation of phenols. It addresses the mechanistic nuances of base catalysis, provides a validated bench-level protocol, and outlines the downstream reduction pathways essential for pharmaceutical application.

Structural Significance & Pharmacophore Analysis

The industrial value of aryloxypropanenitriles lies not in the nitrile group itself, but in its role as a "masked" primary amine. The structural motif

The "Nitrile Bridge" Concept

In drug design, the introduction of a propyl-amine chain onto an aromatic ring is often challenging to achieve with high atom economy. The aryloxypropanenitrile route offers a two-step solution:

-

Cyanoethylation: High-yield Michael addition of a phenol to acrylonitrile.

-

Reduction: Conversion of the nitrile to a primary amine.

This pathway provides access to analogs of blockbuster drugs such as Mexiletine (anti-arrhythmic) and structural isomers of Duloxetine (SNRI), where the ether linkage and amine spacing are critical for receptor binding.

Synthetic Methodologies: The Cyanoethylation of Phenols[1]

The formation of 3-aryloxypropanenitriles is classically achieved via the cyanoethylation of phenols. This is a base-catalyzed Michael addition (conjugate addition) where the phenoxide ion acts as the nucleophile attacking the

Reaction Mechanism

The reaction is governed by the nucleophilicity of the phenoxide and the electrophilicity of the acrylonitrile.

Figure 1: Mechanistic pathway of base-catalyzed cyanoethylation of phenols.

Catalyst Selection Matrix

The choice of catalyst dictates the yield and the prevalence of side reactions (such as polymerization of acrylonitrile).

| Catalyst Class | Specific Reagent | Advantages | Disadvantages |

| Quaternary Ammonium Salts | Triton B (Benzyltrimethylammonium hydroxide) | Industry Standard. Homogeneous, high basicity, soluble in organic phases. | Difficult to recover; can cause polymerization if overheating occurs. |

| Inorganic Bases | NaOH / Na metal | Cheap, readily available. | Low solubility in organic reactants; requires high temperatures or aqueous media (hydrolysis risk). |

| Tertiary Amines | DABCO / Triethylamine | Milder, less polymerization. | Slower reaction rates for sterically hindered phenols. |

| Green/Solid Bases | Basic Ionic Liquids / MgO | Reusable, eco-friendly workup. | Higher cost; often requires specialized synthesis of the catalyst itself. |

Detailed Experimental Protocol

Target Synthesis: 3-Phenoxypropanenitrile Reaction Type: Michael Addition / Cyanoethylation

Reagents & Equipment

-

Phenol: 0.5 mol (47.0 g)

-

Acrylonitrile: 1.5 mol (79.5 g) – Note: Excess used to drive equilibrium.

-

Catalyst: Triton B (40% methanolic solution), 2.0 mL.

-

Solvent: None (Neat reaction) or minimal Ethanol.

-

Equipment: 3-neck round-bottom flask, reflux condenser, dropping funnel, thermometer, magnetic stirrer.

Step-by-Step Methodology

-

Setup: In the fume hood, charge the flask with 47.0 g of phenol and heat gently (approx. 45°C) until liquefied.

-

Catalyst Addition: Add 2.0 mL of Triton B. The mixture may darken slightly due to phenoxide formation.

-

Addition (Critical Step): Heat the mixture to 60°C . Begin dropwise addition of acrylonitrile via the dropping funnel.

-

Control: The reaction is exothermic . Adjust the addition rate to maintain the internal temperature between 60–70°C without external heating. If it exceeds 75°C, stop addition and cool (ice bath) to prevent acrylonitrile polymerization.

-

-

Reflux: Once addition is complete (approx. 30-45 mins), heat the mixture to reflux (approx. 90–100°C) for 3–5 hours.

-

Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the phenol spot.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with 100 mL diethyl ether (or dichloromethane).

-

Wash sequentially with:

-

10% NaOH (2 x 50 mL) – Removes unreacted phenol.

-

10% HCl (1 x 50 mL) – Neutralizes base catalyst.

-

Brine (1 x 50 mL).

-

-

Dry the organic layer over anhydrous

and filter.

-

-

Purification: Remove solvent under reduced pressure. Distill the residue under vacuum (bp approx. 130–135°C at 15 mmHg) or recrystallize from ethanol if the product solidifies (mp ~60°C for pure derivatives).

Validation Parameters

-

IR Spectroscopy: Look for the sharp Nitrile (

) stretch at 2250 cm⁻¹ . Absence of broad -OH stretch (3300 cm⁻¹) confirms consumption of phenol. -

¹H NMR (CDCl₃):

-

4.15 (t, 2H,

-

2.85 (t, 2H,

- 6.9–7.3 (m, 5H, Ar-H)

-

4.15 (t, 2H,

Downstream Applications: The Amine Reduction

The utility of the aryloxypropanenitrile is realized upon reduction to the amine. This step transforms the intermediate into a bioactive scaffold.

Figure 2: Reduction workflows for converting nitriles to bioactive amines.

Reduction Protocol Note

While Lithium Aluminum Hydride (

References

-

Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Lal, A., & Gadginmath, G. S. (2012). Synthesis and antimicrobial activity of some new 3-aryloxypropanenitriles. Asian Journal of Chemistry.

-

Wheeler, W. J., & Kuo, F. (1995). An asymmetric synthesis of duloxetine hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals. (Contextualizing the ether-amine pharmacophore).

-